(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)
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Overview
Description
Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) typically involves the reaction of ethyl hydrazinecarboxylate with 4-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid derivatives, while reduction can produce ethanehydrazine derivatives.
Scientific Research Applications
Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoyl moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylbenzoic acid: Contains a carboxyl group in place of the ethanehydrazonate moiety.
Trifluoromethylphenylhydrazine: Similar structure but with a hydrazine group instead of the ethanehydrazonate.
Uniqueness
Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate is unique due to the combination of the trifluoromethyl group and the ethanehydrazonate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-3-19-8(2)16-17-11(18)9-4-6-10(7-5-9)12(13,14)15/h4-7H,3H2,1-2H3,(H,17,18)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPERAPHAUXRALL-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NNC(=O)C1=CC=C(C=C1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N\NC(=O)C1=CC=C(C=C1)C(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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